molecular formula C12H13ClN2O2 B2966298 (+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1956355-86-4

(+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B2966298
CAS No.: 1956355-86-4
M. Wt: 252.7
InChI Key: ASTRZKUPOGLBSP-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a pyrrolidine derivative characterized by a trans-configuration, a 4-cyano-substituted phenyl group at the pyrrolidine’s 4-position, and a carboxylic acid moiety at the 3-position, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility, a common feature in pharmaceutical intermediates .

This contrasts with electron-donating groups (e.g., methoxy or hydroxy) or weaker electron-withdrawing groups (e.g., chloro) in structurally similar compounds .

Properties

IUPAC Name

(3S,4R)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTRZKUPOGLBSP-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl , also known as (trans)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride , is a significant molecule in pharmaceutical and biochemical research. Its applications span various fields, including drug development, enzyme inhibition studies, and receptor binding investigations. This article delves into its biological activities, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.7 g/mol
  • CAS Number : 1049735-02-5

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC₅₀ values observed in these studies:

CompoundCell LineIC₅₀ (μM)
(+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HClMCF-70.48
HCT-1160.78
ProdigiosinMCF-71.93
HCT-1162.84

These results indicate that the compound exhibits comparable or superior activity to established anticancer agents, suggesting its potential for further development as a therapeutic agent.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest at the G1 phase and increased activity of caspases (caspase 3/7), which are critical mediators of apoptosis .

Applications in Pharmaceutical Development

This compound serves as an essential intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its role in drug discovery is underscored by its utility in understanding molecular interactions, which can lead to new therapeutic strategies .

Case Studies

  • Study on Enzyme Inhibition : Research has demonstrated that (+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl can inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for developing enzyme inhibitors .
  • Receptor Binding Studies : The compound has been employed in studies focusing on receptor binding affinities, providing insights into its pharmacological profiles and aiding in the design of more effective drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl, highlighting substituent effects, physicochemical properties, and commercial availability:

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Supplier Key References
(+/-)-trans-4-(4-Chlorophenyl)-pyrrolidine-3-carboxylic acid-HCl 4-Cl C₁₁H₁₂Cl₂NO₂ 262.13 MFCD06659263 ≥95% Shanghai PI Chemicals Ltd.
(+/-)-trans-4-(3-Chlorophenyl)-pyrrolidine-3-carboxylic acid-HCl 3-Cl C₁₁H₁₂Cl₂NO₂ 262.14 MFCD06659261 ≥95% American Elements
(+/-)-trans-4-(2-Methoxyphenyl)-pyrrolidine-3-carboxylic acid-HCl 2-OCH₃ C₁₂H₁₅NO₃·HCl 257.72 1330750-51-0 ≥95% Combi-Blocks
(+/-)-trans-4-(3-Fluorophenyl)-pyrrolidine-3-carboxylic acid-HCl 3-F C₁₁H₁₂FClNO₂ 245.68 1284227-02-6 N/A ChemicalBook
(+/-)-trans-4-(4-Hydroxyphenyl)-pyrrolidine-3-carboxylic acid-HCl 4-OH C₁₁H₁₃NO₃·HCl ~253.7 (estimated) CID 2762183 N/A N/A
(+/-)-trans-4-(4-Cyanophenyl)-pyrrolidine-3-carboxylic acid-HCl (Target) 4-CN C₁₂H₁₃N₂O₂·HCl ~254.7 (estimated)* N/A N/A N/A

*Estimated based on free acid molecular weight (C₁₁H₁₀N₂O₂ = 218.22) + HCl (36.46).

Substituent Effects on Physicochemical Properties

  • Electronic Effects: 4-Cyano (Target): The cyano group’s strong electron-withdrawing nature increases the carboxylic acid’s acidity compared to chloro (moderate electron-withdrawing) or methoxy (electron-donating) substituents. This may enhance solubility in polar solvents or ionic interactions in biological systems . 4-Chloro (): Chlorine’s inductive effect moderately withdraws electrons, balancing solubility and lipophilicity .
  • Stereochemical and Crystallographic Properties: Compounds with trans configurations (e.g., ) exhibit distinct crystal packing. For example, trans-4-(pyridinylvinyl)benzaldehyde derivatives crystallize in monoclinic systems (space groups P21/c or P21), with unit cell parameters dependent on substituent size and polarity .
  • Stability and Storage :

    • Hydrochloride salts (e.g., ) generally exhibit improved stability and hygroscopicity compared to free acids. Long-term storage often requires dry, cool conditions (e.g., 2–8°C) .

Q & A

Basic: What synthetic methodologies are recommended for preparing (+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

  • Cyclization : Condensation of 4-cyanobenzaldehyde with a pyrrolidine precursor (e.g., 3-carboxy-pyrrolidine derivatives) under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during functionalization, followed by acidic deprotection (e.g., HCl/EtOAc) to yield the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures or reverse-phase HPLC to achieve >95% purity. Optimize yields by controlling reaction temperature (70–90°C) and stoichiometric ratios of reagents .

Advanced: How does the trans-configuration of substituents impact the compound’s conformational stability and interaction with biological targets?

Methodological Answer:

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare trans- and cis-isomer energy minima. The trans-configuration often reduces steric hindrance, enhancing planarity and receptor binding .
  • X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of the 4-cyano-phenyl and carboxylic acid groups. Trans-isomers may exhibit stronger hydrogen-bonding networks in solid-state matrices .
  • Biological Assays : Compare enantiomer activity (e.g., using separated (3S,4R) and (3R,4S) forms) in enzyme inhibition studies (e.g., kinase assays) to identify stereospecific effects .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the pyrrolidine backbone and substituent positions. Key signals include the cyano-phenyl aromatic protons (δ 7.5–8.0 ppm) and carboxylic acid proton (broad peak, δ 12–14 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (MW = 262.13 g/mol) via electrospray ionization (ESI) or MALDI-TOF .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2240 cm1^{-1}, COOH stretch ~1700 cm1^{-1}) .

Advanced: What chiral resolution strategies are effective for separating the (±)-enantiomers, and how do their pharmacological profiles differ?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Monitor elution via UV detection at 254 nm .
  • Enzymatic Resolution : Incubate the racemate with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, enabling separation .
  • Bioactivity Comparison : Test isolated (3S,4R) and (3R,4S) enantiomers in receptor-binding assays (e.g., GPCR screens). For example, one enantiomer may exhibit higher affinity for neurological targets due to steric complementarity .

Basic: How should researchers evaluate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; the hydrochloride salt form improves aqueous stability at acidic pH .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for pyrrolidine derivatives). Store lyophilized samples at -20°C for long-term stability .

Advanced: What structural analogs of this compound have shown promise in targeting neurological disorders, and how can SAR studies guide optimization?

Methodological Answer:

  • Analog Synthesis : Replace the 4-cyano-phenyl group with halogenated (e.g., 4-F, 4-Cl) or methoxy-substituted aryl rings to modulate lipophilicity and blood-brain barrier penetration .
  • SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity in neuronal cell viability assays. For example, electron-withdrawing groups (e.g., CN) may enhance binding to GABAA_A receptors .
  • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., NMDA receptors). Prioritize analogs with lower binding energies for synthesis .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and solution preparation due to potential HCl vapor release .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in designated halogenated waste containers .

Advanced: How can researchers address contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening : Use the shake-flask method to measure solubility in DMSO, ethanol, and water. The hydrochloride salt typically shows higher aqueous solubility (>10 mg/mL) than the free base .
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vivo dosing. Document solubility curves using UV-Vis spectrophotometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.